molecular formula C9H12NNaO2S B1404842 Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate CAS No. 1423025-18-6

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1404842
CAS No.: 1423025-18-6
M. Wt: 221.25 g/mol
InChI Key: VPOGMOMGXFJWGU-UHFFFAOYSA-M
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Description

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and an isopropyl group, along with a sodium acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-bromoacetic acid with 2-amino-4-methyl-5-isopropylthiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. .

Scientific Research Applications

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of new antibiotics and antifungal agents.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be compared with other thiazole derivatives such as:

Biological Activity

Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1423025-18-6
  • Molecular Formula : C₉H₁₂NNaO₂S
  • Molecular Weight : 221.25 g/mol

The compound features a thiazole ring with methyl and isopropyl substitutions, which contribute to its unique biological properties. Thiazoles are known for their role in medicinal chemistry, particularly for their antimicrobial and anticancer activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression. Its thiazole structure allows it to interact effectively with enzyme active sites.
  • Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, contributing to its antimicrobial properties.
  • Cytotoxic Effects : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

This compound exhibits significant antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown cytotoxic effects on various cancer cell lines.

Cell LineIC₅₀ (µg/mL)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)18.0

The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents enhances its cytotoxicity against these cell lines .

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated promising results in vitro, leading to further investigation in vivo using animal models.

Clinical Trials

Although not yet in clinical trials specifically for this compound, related thiazole derivatives have shown efficacy in treating various conditions such as infections and tumors, paving the way for future studies involving this compound .

Properties

IUPAC Name

sodium;2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.Na/c1-5(2)9-6(3)13-7(10-9)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOGMOMGXFJWGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CC(=O)[O-])C(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
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Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
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Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
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Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Reactant of Route 6
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

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